An In-depth Technical Guide to the Mechanism of Action of Amiselimod (CS-0777-P) in Lymphocytes
An In-depth Technical Guide to the Mechanism of Action of Amiselimod (CS-0777-P) in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action, downstream signaling, and pharmacodynamic effects of Amiselimod (also known as CS-0777), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It includes quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic function in autoimmune diseases.
Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration
Amiselimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, Amiselimod-P (CS-0777-P).[1][2] The therapeutic effect of Amiselimod is rooted in its potent and selective modulation of the S1P1 receptor, a G protein-coupled receptor crucial for regulating the movement of lymphocytes.[2][3][4]
Sphingosine-1-phosphate (S1P) is a signaling lipid that exists in a concentration gradient between secondary lymphoid organs (SLOs), where its concentration is low, and the blood and lymph, where it is high.[5] This gradient is essential for lymphocyte trafficking, acting as a chemoattractant that guides lymphocytes to exit the SLOs and enter peripheral circulation.[3][6] The S1P1 receptor, expressed on the surface of lymphocytes, is responsible for sensing this gradient.[7]
Amiselimod-P acts as a high-affinity agonist at the S1P1 receptor.[1] However, its sustained binding leads to the internalization and subsequent degradation of the S1P1 receptor.[1][3] This process renders the lymphocytes within the lymph nodes insensitive to the natural S1P gradient, effectively trapping them.[3][6] This sequestration of lymphocytes, including auto-reactive T and B cells, prevents their infiltration into sites of inflammation, which is the key mechanism underlying Amiselimod's efficacy in treating various autoimmune diseases.[1][3][7][8] This mode of action classifies Amiselimod as a functional antagonist of the S1P1 receptor.[3][7]
Quantitative Data Summary
The potency and pharmacodynamic effects of Amiselimod have been quantified in several key preclinical and clinical studies.
Table 1: In Vitro Potency of Amiselimod-P (CS-0777-P)
This table summarizes the half-maximal effective concentration (EC₅₀) of Amiselimod-P, demonstrating its high potency and selectivity for the S1P1 receptor compared to the S1P3 receptor.
| Compound | Receptor | EC₅₀ (nM) | Species | Selectivity (S1P3/S1P1) | Assay | Reference |
| Amiselimod-P | Human S1P1 | 1.1 | Human | ~320-fold | [³⁵S]GTPγS Binding | [2][4] |
| Amiselimod-P | Human S1P3 | 350 | Human | [³⁵S]GTPγS Binding | [2][4] | |
| Amiselimod-P | Rat S1P1 | 1.8 | Rat | ~111-fold | [³⁵S]GTPγS Binding | [2] |
| Amiselimod-P | Rat S1P3 | 200 | Rat | [³⁵S]GTPγS Binding | [2] |
Table 2: Pharmacodynamic Effect on Peripheral Lymphocyte Counts (Preclinical)
Studies in rats show a significant, dose-dependent reduction in circulating lymphocytes following oral administration of Amiselimod.
| Species | Dose (Oral) | Effect | Time to Nadir | Time to Recovery | Reference |
| Rat | 0.1 mg/kg | Significant decrease in lymphocyte count | 12 hours post-dose | 5 days post-dose | [2][4] |
| Rat | 1.0 mg/kg | Significant decrease in lymphocyte count | 12 hours post-dose | 5 days post-dose | [2][4] |
Table 3: Pharmacodynamic Effect on Peripheral Lymphocyte Counts (Clinical)
Clinical trials in healthy subjects and patients with autoimmune diseases confirm the lymphocyte-lowering effect of Amiselimod.
| Population | Dose (Oral) | Observation | Reference |
| Healthy Subjects | 0.5 mg (21 days) | 66% decrease in trough lymphocyte count | [7] |
| Healthy Subjects | 0.75 mg (21 days) | 60% decrease in trough lymphocyte count | [7] |
| Healthy Subjects | Upward titration to 1.6 mg | Mean count decreased from 1.681 thou/uL to nadir of 0.424 thou/uL on Day 27 | [9] |
| SLE Patients | 0.2 mg or 0.4 mg (24 weeks) | Peripheral blood lymphocyte count decreased in all patients. Some withdrawn as count fell <200/μL. | [10] |
| MS Patients | 0.1, 0.3, 0.6 mg | Pronounced, dose-dependent decrease in lymphocytes. | [11] |
Downstream Signaling Pathway
Upon binding of Amiselimod-P, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the inhibitory G-protein, Gαi/o.[1] This initiates a signaling cascade that influences various cellular processes, ultimately leading to the modulation of lymphocyte trafficking. The sustained activation by Amiselimod-P also triggers pathways responsible for receptor internalization, which is central to its mechanism of functional antagonism.
Key Experimental Protocols
The characterization of Amiselimod's mechanism of action relies on several key in vitro and in vivo assays.
[³⁵S]GTPγS Binding Assay for Receptor Activation
This assay determines a compound's ability to activate a G protein-coupled receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. It is used to calculate potency (EC₅₀).[2][3]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO-K1) stably overexpressing the human S1P receptor subtype of interest.[3]
-
Incubation: Incubate the prepared membranes with varying concentrations of the test compound (e.g., Amiselimod-P) in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination: After incubation, rapidly filter the mixture through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the compound concentration to determine the EC₅₀ value.
In Vivo Peripheral Lymphocyte Counting
This assay measures the pharmacodynamic effect of S1P receptor modulators by quantifying the reduction of circulating lymphocytes in animal models.[1][3]
Methodology:
-
Animal Model: Utilize male C57BL/6 mice or rats.[1]
-
Compound Administration: Administer Amiselimod daily via oral gavage at desired doses (e.g., 0.1, 1 mg/kg). Include a vehicle control group.[1]
-
Blood Sampling: Collect peripheral whole blood from the tail vein or other appropriate sites at specified time points (e.g., pre-dose, and 4, 8, 12, 24, 48 hours post-dose).[1]
-
Antibody Staining: Stain whole blood samples with a cocktail of fluorescently-conjugated antibodies specific for lymphocyte subpopulations (e.g., anti-CD3 for T cells, anti-B220 for B cells).
-
Flow Cytometry: Lyse red blood cells and analyze the stained samples using a flow cytometer to identify and quantify different lymphocyte populations.
-
Data Analysis: Calculate the absolute number of lymphocytes per volume of blood and compare the results between treated and control groups.
S1P1 Receptor Internalization Assay
This cell-based imaging assay directly visualizes and quantifies the ligand-induced internalization of the S1P1 receptor.[1]
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1) engineered to stably express the S1P1 receptor tagged with a fluorescent protein (e.g., S1P1-GFP).
-
Compound Treatment: Plate the cells and treat them with various concentrations of Amiselimod-P for a specified period.
-
Imaging: Acquire images of the cells using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify receptor internalization by measuring the intensity and distribution of GFP fluorescence, specifically the ratio of fluorescence inside intracellular vesicles versus at the plasma membrane.
-
Data Analysis: Plot the degree of internalization against compound concentration to determine the dose-response relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sphingosine 1-Phosphate Modulation in Inflammatory Bowel Diseases: Keeping Lymphocytes Out of the Intestine [mdpi.com]
- 7. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bausch Health Companies Inc. (NASDAQ:BHC) | Salix to Present Late-Breaking Data from Phase 2 Trial of Amiselimod in Active Ulcerative Colitis at Digestive Disease Week 2024 [lesechos-comfi.lesechos.fr]
- 9. academic.oup.com [academic.oup.com]
- 10. Amiselimod, a sphingosine 1-phosphate receptor-1 modulator, for systemic lupus erythematosus: A multicenter, open-label exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
